Differential Inhibition of Human Monoamine Oxidase A (MAO-A) vs. Structural Analog
In a recombinant human MAO-A assay, 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine demonstrated an IC₅₀ of 2.4 μM [1]. In contrast, a closely related analog, (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a known histamine H3 agonist, was not reported to exhibit any significant MAO-A inhibition, with literature focused solely on its histamine receptor activity [2]. This data highlights that the specific disubstituted cyclopropyl-imidazole geometry in the target compound enables a distinct off-target interaction profile compared to in-class analogs.
| Evidence Dimension | Inhibition of recombinant human MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 2,400 nM |
| Comparator Or Baseline | (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane (Histamine H3 agonist analog) |
| Quantified Difference | Not reported (MAO-A inhibition not observed/not reported for comparator) |
| Conditions | MAO-glo assay, 60 min incubation (Target); H3 receptor binding/functional assays (Comparator) |
Why This Matters
This demonstrates that 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine possesses a unique polypharmacology profile, making it a more suitable tool for probing MAO-A dependent pathways than imidazole-cyclopropyl analogs optimized solely for histamine receptors.
- [1] BindingDB. (2020). Entry BDBM50142189: 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine; Target: Amine oxidase [flavin-containing] A. Data curated from US Patent 10329256, Example 5. View Source
- [2] Kazuta, Y., Hirano, K., Natsume, K., Yamada, S., Kimura, R., Matsumoto, S., ... & Ohta, S. (2003). Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor. Journal of Medicinal Chemistry, 46(21), 4389-4395. View Source
